molecular formula C24H30N2O5S2 B2593412 ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-62-9

ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2593412
CAS No.: 397290-62-9
M. Wt: 490.63
InChI Key: UQHKUUILNLGFHX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a cycloheptathiophene core fused with a seven-membered carbocycle. The molecule is substituted at the 2-position with a 4-(piperidin-1-ylsulfonyl)benzamido group and at the 3-position with an ethyl ester. This scaffold is synthesized via condensation reactions involving ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, as described in analogous procedures for related compounds . The piperidinylsulfonyl moiety introduces strong electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-9-5-3-6-10-20(19)32-23(21)25-22(27)17-11-13-18(14-12-17)33(29,30)26-15-7-4-8-16-26/h11-14H,2-10,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKUUILNLGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties and mechanisms of action.

Structural Characteristics

The compound features a unique structure characterized by:

  • Core Structure : A tetrahydro-cyclohepta[b]thiophene ring.
  • Functional Groups : Includes a piperidinylsulfonyl group and a benzamido moiety.

These structural elements may significantly influence its pharmacological properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . A notable study published in "Bioorganic & Medicinal Chemistry Letters" assessed its in vitro activity against various bacterial strains, revealing moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity Data

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerateBioorganic & Medicinal Chemistry Letters
Streptococcus pneumoniaeModerateBioorganic & Medicinal Chemistry Letters

Further research is necessary to fully elucidate the mechanisms underlying these antimicrobial effects and to explore the compound's potential applications in treating infections.

While specific mechanisms of action for this compound remain poorly defined, it is suggested that the presence of the piperidinylsulfonyl group may enhance solubility and bioactivity, potentially allowing for better interaction with biological targets. The compound is hypothesized to inhibit certain biological pathways related to phosphate transport, indicating possible therapeutic applications in conditions like hyperphosphatemia .

Case Studies and Research Findings

A study focusing on similar compounds within the same chemical family has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the nitrogen atom or modifications to the thiophene core can lead to significant differences in pharmacodynamics and efficacy .

Comparative Analysis

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)Tetrahydro-cyclohepta[b]thiopheneAntimicrobialPiperidinylsulfonyl group
Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)Thieno[2,3-c]pyridine corePhosphate transporter inhibitionDifferent substituent on nitrogen atom

This comparative analysis shows that while there are similarities among compounds, unique functional groups can lead to distinct biological activities.

Future Directions

Further investigation into the biological activity of this compound is warranted. Future research should focus on:

  • In Vivo Studies : To confirm antimicrobial efficacy and safety profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The piperidinylsulfonyl group in the target compound differs from phenylpiperazine (VIe) and benzylpiperidine (VIf) in electronic and steric properties.
  • Yield and Synthesis: Compound 47 achieves 100% yield due to optimized purification (cyclohexane treatment), whereas VIe and VIf require longer reflux times (8–12 hours) in acetonitrile or ethanol, suggesting solvent-dependent reaction efficiency .
  • Melting Points : VIe and VIf exhibit similar melting points (~155–160°C), indicating comparable crystallinity despite differing substituents .

Spectral and Analytical Data

  • IR Spectroscopy : VIe and VIf show NH/amide stretches at ~3332–3394 cm⁻¹, consistent with secondary amide bonds. The target compound’s piperidinylsulfonyl group would likely exhibit S=O stretches near 1150–1350 cm⁻¹ .
  • NMR Spectroscopy : Compound 47’s ¹H NMR reveals distinct aromatic proton shifts (δ 6.90–8.25 ppm) due to the methoxybenzamido group, whereas VIe’s phenylpiperazine moiety causes upfield shifts (δ 6.80–7.27 ppm) .

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